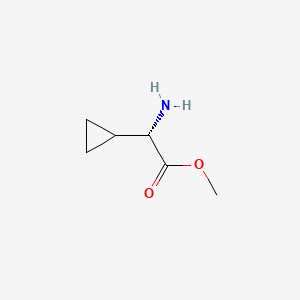
Methyl (2S)-2-amino-2-cyclopropylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include information about the compound’s natural occurrence or synthesis .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, etc .Applications De Recherche Scientifique
Building Block for Cyclopropyl-Containing Amino Acids
Methyl (2S)-2-amino-2-cyclopropylacetate has been utilized as a versatile building block for synthesizing new cyclopropyl-containing amino acids. In a study, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a related compound, was prepared and used in Michael additions and Diels–Alder reactions. This approach led to the production of cyclopropyl-containing amino acids in protected form, highlighting the compound's utility in amino acid synthesis (Limbach et al., 2009).
Source of Various Groups in Biochemical Synthesis
Methyl (2S)-2-amino-2-cyclopropylacetate, through its structure and reactivity, can contribute to biochemical syntheses. For example, S-adenosylmethionine (SAM) is known for its role as a major biological methyl donor, also used in the synthesis of cyclopropyl fatty acids. This indicates the broader significance of cyclopropyl-based compounds in various biochemical pathways (Fontecave et al., 2004).
Application in Enzyme Inhibition Studies
Compounds with cyclopropyl moieties, closely related to methyl (2S)-2-amino-2-cyclopropylacetate, have been employed in enzyme inhibition studies. For instance, bromophenol derivatives with a cyclopropyl group have shown effective inhibition of carbonic anhydrase and acetylcholinesterase enzymes, demonstrating the potential of cyclopropyl compounds in the development of treatments for diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Conformational Studies of Biologically Active Compounds
The cyclopropane ring, a core component of methyl (2S)-2-amino-2-cyclopropylacetate, is effective in restricting the conformation of biologically active compounds. This property is useful for improving activity and investigating bioactive conformations, as evidenced in the synthesis of conformationally restricted analogues of histamine using chiral cyclopropanes (Kazuta et al., 2002).
Inhibitor for Bacterial Enzymes
Methyl (2S)-2-amino-2-cyclopropylacetate-related compounds like 1-amino-2-methylenecyclopropane-1-carboxylic acid have been used as irreversible inhibitors for bacterial enzymes, such as 1-aminocyclopropane-1-carboxylate deaminase. This application is crucial for understanding enzymatic reactions and developing targeted inhibitors (Zhao & Liu, 2002).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (2S)-2-amino-2-cyclopropylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3,7H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIFONPEUDXXJV-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1CC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-2-amino-2-cyclopropylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

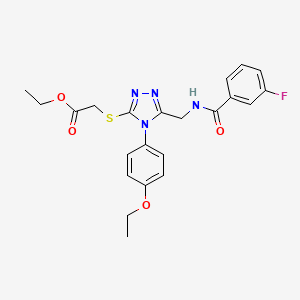
![N-phenethyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2954598.png)
![N-[5-(3-cyanothiomorpholine-4-carbonyl)-4-methylthiophen-2-yl]-3-fluorobenzamide](/img/structure/B2954600.png)
![Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2954605.png)
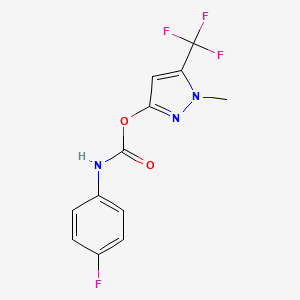
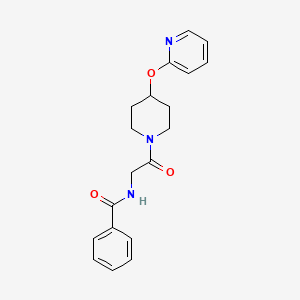
![N-(3-bromophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2954611.png)
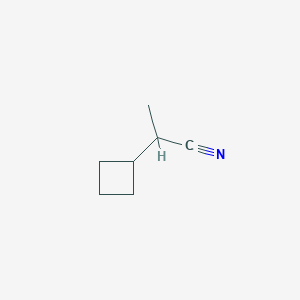
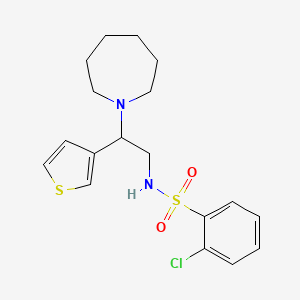
![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2954614.png)
![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2954615.png)
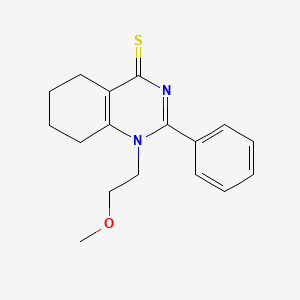
![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylpropanamide](/img/structure/B2954617.png)
![3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2954619.png)